N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-methylacetamide
Description
“N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-methylacetamide” is a synthetic acetamide derivative featuring a piperidine core substituted at the 3-position with a 2-aminopropanoyl group and an N-methylacetamide moiety. The stereochemistry of the 2-aminopropanoyl group (likely S-configuration, inferred from analogs in and ) may critically influence its activity.
Properties
Molecular Formula |
C11H21N3O2 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-methylacetamide |
InChI |
InChI=1S/C11H21N3O2/c1-8(12)11(16)14-6-4-5-10(7-14)13(3)9(2)15/h8,10H,4-7,12H2,1-3H3 |
InChI Key |
RRBVTCWADDNLJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)N(C)C(=O)C)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of Piperidin-3-amine
Piperidin-3-amine serves as the primary precursor. Industrial methods often employ:
- Buchwald-Hartwig Amination : Coupling of 3-bromopyridine with ammonia under palladium catalysis.
- Reductive Amination : Cyclization of 1,5-diketones with ammonium acetate and sodium cyanoborohydride.
Table 1: Comparative Yields for Piperidin-3-amine Synthesis
| Method | Reagents | Yield (%) | Reference |
|---|---|---|---|
| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, NH₃ | 78 | |
| Reductive Amination | NaBH₃CN, NH₄OAc | 85 |
Protection of the 3-Amine
To prevent undesired side reactions during subsequent steps, the 3-amine is protected as a tert-butoxycarbonyl (Boc) derivative:
- Reaction : Piperidin-3-amine + Di-tert-butyl dicarbonate → Boc-piperidin-3-amine.
- Conditions : 0°C to room temperature, dichloromethane (DCM), triethylamine (TEA).
Key Data :
Acylation at the Piperidine Nitrogen
The Boc-protected piperidine undergoes acylation at the 1-position nitrogen using 2-aminopropanoic acid derivatives:
Method A: Carbodiimide-Mediated Coupling
- Reagents : Boc-L-alanine, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), hydroxybenzotriazole (HOBt).
- Conditions : DCM, 0°C to RT, 12 hours.
Method B: Uranium-Based Coupling
- Reagents : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), DIPEA (N,N-Diisopropylethylamine).
- Conditions : DMF, RT, 16 hours.
Table 2: Acylation Efficiency Comparison
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| A | EDCI/HOBt | 68 | 95 |
| B | HATU/DIPEA | 88 | 99 |
Deprotection Steps
Sequential deprotection liberates the 2-aminopropanoyl and 3-amine groups:
- Boc Removal (2-Aminopropanoyl) : Trifluoroacetic acid (TFA) in DCM (1:1 v/v), 2 hours.
- Piperidine 3-Amine Deprotection : Hydrogenolysis (H₂, Pd/C, MeOH) or acidic hydrolysis (HCl, dioxane).
Optimized Conditions :
Methylation of the 3-Amine
The free 3-amine is methylated via reductive amination:
- Reagents : Formaldehyde (37% aq.), NaBH₃CN, MeOH.
- Conditions : RT, 6 hours, pH 4–5 (acetic acid buffer).
Critical Notes :
Acetylation to Form N-Methylacetamide
The N-methylamine is acetylated using acetic anhydride:
Table 3: Acetylation Reaction Parameters
| Scale (g) | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| 5 | DCM | 0–25 | 94 |
| 100 | Toluene | 20–30 | 91 |
Alternative Synthetic Approaches
One-Pot Tandem Acylation-Methylation
A streamlined protocol combines acetylation and methylation in a single vessel:
Advantages :
Enzymatic Catalysis
Lipase-mediated acetylation offers an eco-friendly alternative:
Outcome :
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting flow chemistry enhances reproducibility and safety:
Green Chemistry Metrics
Table 4: Environmental Impact Assessment
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-Factor | 23.4 | 8.7 |
| Solvent Consumption (L/kg) | 120 | 45 |
Chemical Reactions Analysis
Types of Reactions
N-((S)-1-((S)-2-Aminopropanoyl)piperidin-3-yl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the amide or piperidine nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce secondary amines or alcohols.
Scientific Research Applications
N-((S)-1-((S)-2-Aminopropanoyl)piperidin-3-yl)-N-methylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((S)-1-((S)-2-Aminopropanoyl)piperidin-3-yl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Analogs
Key Observations :
- Piperidine vs. Pyrrolidine : The pyrrolidine analog () has a smaller ring, reducing conformational flexibility compared to piperidine .
- Acyl Group Variations: The chloroacetyl group () introduces reactivity for further derivatization, whereas the 2-aminopropanoyl group (target compound) may mimic amino acids, enhancing solubility or target engagement .
Pharmacological and Functional Comparisons
Key Findings :
- Enzyme Inhibition: The nitroaryl-pyrrolidine compound () demonstrates enzyme-targeting applications, whereas the target compound’s 2-aminopropanoyl group may favor protease-sensitive interactions .
- Receptor Antagonism : SR142801’s dichlorophenyl and benzoyl groups enhance receptor affinity, suggesting that bulky substituents on piperidine improve target selectivity .
Table 3: Physicochemical Properties
Synthetic Notes:
- The target compound’s synthesis likely parallels and , involving piperidine acylation with a protected 2-aminopropanoyl group followed by N-methylation.
- Enantiomeric purity (critical for activity) may require chiral resolution methods, as seen in ’s use of (S)-phenylethylamine .
Stereochemical and Stability Considerations
- Stereochemistry: The S-configuration of the 2-aminopropanoyl group () is crucial for mimicking natural amino acids, as seen in peptidomimetic drugs . Racemic mixtures could reduce potency.
- Stability: The 2-aminopropanoyl group may confer susceptibility to proteolytic cleavage, whereas chloroacetyl () or nitroaryl () groups enhance chemical stability but reduce biocompatibility.
Biological Activity
N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-methylacetamide is a synthetic compound that has garnered attention due to its potential biological activity, particularly in pharmacology. This article delves into its structure, biological interactions, and implications for drug development, supported by data tables and relevant research findings.
Chemical Structure
The compound features a piperidine ring substituted with a 2-aminopropanoyl group and an N-methylacetamide moiety. Its molecular formula is . The stereochemistry at the amino acid moiety plays a crucial role in its biological interactions, influencing its activity at various neurotransmitter systems.
Preliminary studies indicate that this compound may interact with neurotransmitter receptors, potentially modulating pain pathways and offering neuroprotective effects. The compound's structure suggests that it could act as an inhibitor or modulator of specific receptors, including opioid and dopamine receptors.
Pharmacological Profiles
Research has shown that compounds with similar piperidine structures exhibit significant pharmacological activities. For instance, the compound may influence:
- Pain modulation : By interacting with pain-related neurotransmitter systems.
- Neuroprotection : Potentially offering protective effects against neurodegenerative conditions.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-[1-(2-Aminobutyl)-piperidin-3-ylmethyl]-N-methyl-acetamide | Similar piperidine structure | Analgesic properties | Longer alkyl chain |
| N-[1-(S)-2-Amino-butyryl-piperidin-3-ylmethyl]-N-methyl-acetamide | Variation in amino acid side chain | Different receptor affinities | Chirality impact |
| N-[1-(R)-2-Amino-propionyl-piperidin-3-ylmethyl]-N-methyl-acetamide | Stereochemical variation | Potentially different pharmacodynamics | Chirality influence |
This table illustrates how slight modifications in structure can lead to significant differences in biological activity and therapeutic applications.
Case Studies and Research Findings
Several studies have focused on the biological activity of similar compounds, providing insights into the potential applications of this compound:
- Receptor Interaction Studies : Research has indicated that compounds with piperidine structures can effectively bind to opioid receptors, suggesting a pathway for pain relief.
- Neuroprotective Effects : Investigations into related compounds have demonstrated neuroprotective properties, which may be applicable to this compound as well.
- In Vitro Assays : Preliminary in vitro assays are recommended to elucidate binding affinities and efficacy relative to known ligands. These studies are crucial for determining therapeutic potential and guiding further modifications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
